![molecular formula C16H13IN2O5S B3137105 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid CAS No. 433316-83-7](/img/structure/B3137105.png)
4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Vue d'ensemble
Description
4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid (4-ISBA) is an organic compound belonging to the class of sulfonamides. It is a colorless, solid compound that can be prepared in the laboratory through a synthetic process. 4-ISBA has a variety of applications in scientific research, including in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a related compound, has been utilized as a key starting material for synthesizing a variety of heterocyclic compounds, such as pyridazinones and thiazole derivatives. These compounds have shown antimicrobial activities, highlighting the potential of 4-oxobut-2-enoic acid derivatives in antimicrobial research (El-Hashash, Essawy, & Fawzy, 2014).
Heterocyclic Compound Synthesis
Another study describes using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound similar in structure, to prepare heterocyclic compounds like aroylacrylic acids and pyridazinones. These derivatives were synthesized through Aza–Michael addition reactions, illustrating the versatility of 4-oxobut-2-enoic acid derivatives in creating novel chemical entities (El-Hashash et al., 2015).
Reactions with Nucleophiles
4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid's reactivity with sulfur reagents and other nucleophiles has been studied, leading to the formation of important heterocyclic derivatives. This study underscores the compound's reactivity and potential applications in synthetic chemistry (El-Hashash & Rizk, 2013).
Cytotoxicity and Spectroscopic Investigation
A spectroscopic investigation of N-maleanilinic acid derivatives revealed their effectiveness against various carcinoma cells. This demonstrates the potential medicinal applications of 4-oxobut-2-enoic acid derivatives in cancer research (Zayed, El-desawy, & Eladly, 2019).
Hemostatic Activity
4-(Het)aryl-4-oxobut-2-enoic acid derivatives have been synthesized and studied for their hemostatic activity, revealing compounds with high effectiveness and low toxicity. This indicates the potential therapeutic use of these derivatives in treating bleeding disorders (Pulina et al., 2017).
Propriétés
IUPAC Name |
4-[4-[(4-iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULBWEGDXPAKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



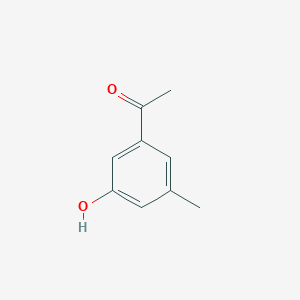

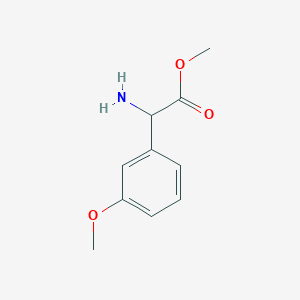
![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
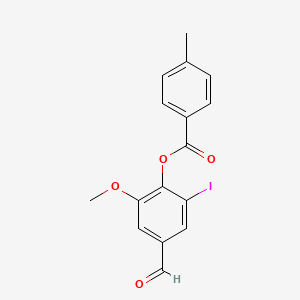
![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)
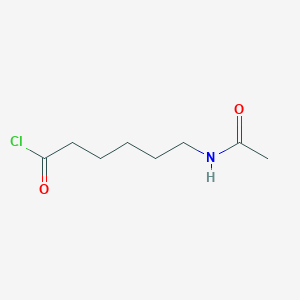

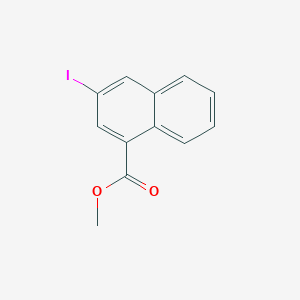
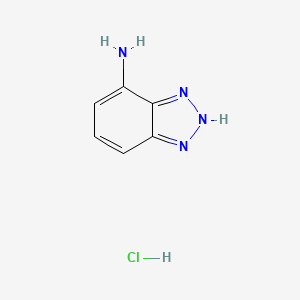
![1-(Benzo[b]thiophen-5-yl)piperazine](/img/structure/B3137099.png)
